9-Aminononan-1-ol;hydrochloride
Description
9-Aminononan-1-ol hydrochloride (CAS: 111823-29-1) is a primary amine salt with the molecular formula C₉H₂₁NO·HCl (C₁₁H₂₃NO₂·ClH when including the ethyl ester derivative) . Structurally, it consists of a nine-carbon alkyl chain terminated by an amino group (-NH₂) at the ninth carbon and a hydroxyl group (-OH) at the first carbon, with a hydrochloride counterion. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for drug candidates or surfactants due to its amphiphilic nature .
Properties
IUPAC Name |
9-aminononan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJPURDFJMFVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminononan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nonanol, which undergoes a series of reactions to introduce the amino group at the ninth carbon.
Hydrochloride Formation: The final step involves the reaction of 9-Aminononan-1-ol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Aminononan-1-ol;hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: The major product is 9-oxononan-1-ol.
Reduction: The major products include various reduced derivatives of 9-Aminononan-1-ol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: 9-Aminononan-1-ol;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It serves as a model compound to investigate the interactions between amino groups and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity makes it valuable in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 9-Aminononan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chain Lengths
Compounds with analogous structures but differing alkyl chain lengths or functional groups exhibit distinct physicochemical and pharmacological properties. Key examples include:
Key Observations :
- Functional Groups: The hydroxyl group in 9-Aminononan-1-ol enhances hydrogen bonding, contrasting with ester derivatives (e.g., ethyl 9-aminononanoate), which prioritize lipid solubility .
Acridine and Quinoline Derivatives
Hydrochloride salts of acridine and quinoline analogs demonstrate significant pharmacological activity. For example:
Key Observations :
- Aromatic Systems: Acridine derivatives (e.g., compound 3h) exhibit higher melting points (190–195°C) compared to aliphatic amines like 9-Aminononan-1-ol due to π-π stacking and rigid structures .
- Bioactivity: Acridine-based hydrochlorides (e.g., 9-Aminoacridine) show strong DNA-binding properties, whereas 9-Aminononan-1-ol’s applications are more focused on synthesis intermediates .
Bromophenanthrene Derivatives
Complex aromatic hydrochlorides, such as bromophenanthrene analogs, highlight structural diversity:
Key Observations :
- Aromatic vs.
- Pharmaceutical Potential: These compounds are investigated for kinase inhibition, contrasting with 9-Aminononan-1-ol’s role as a synthetic intermediate .
Biological Activity
9-Aminononan-1-ol; hydrochloride is a chemical compound with potential biological activity. It is classified as an amino alcohol, and its chemical structure suggests various interactions with biological systems. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₃₁ClN₂O
- CAS Number : 2490435-72-6
- Molecular Weight : 188.83 g/mol
The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.
The biological activity of 9-Aminononan-1-ol; hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes:
- Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors, which may suggest potential neuropharmacological effects.
- Enzyme Modulation : Its structure allows it to act as a modulator for enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some studies have demonstrated that amino alcohols can inhibit the growth of bacteria and fungi.
- Neuroprotective Effects : There is evidence suggesting that amino alcohols may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation in various models.
Case Studies
-
Neuroprotection in Animal Models
- A study investigated the neuroprotective effects of 9-Aminononan-1-ol; hydrochloride in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss when administered prior to neurotoxic insult.
-
Antimicrobial Efficacy
- In vitro assays demonstrated that 9-Aminononan-1-ol; hydrochloride exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
-
Inflammation Reduction
- A study on inflammatory markers in cell cultures showed that treatment with 9-Aminononan-1-ol; hydrochloride reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.
Data Table: Biological Activity Summary
| Biological Activity | Effect/Observation | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 64 µg/mL | |
| Neuroprotection | Reduced neuronal loss by 40% | |
| Anti-inflammatory | Decrease in TNF-alpha levels |
Conclusion and Future Directions
9-Aminononan-1-ol; hydrochloride shows promise as a biologically active compound with potential applications in medicine, particularly in the fields of neuroprotection and antimicrobial therapy. Further research is warranted to elucidate its mechanisms of action fully and explore its therapeutic potential in clinical settings.
Future studies should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Safety Profiles : To assess any potential toxicities associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
